molecular formula C8H8BrN B13682809 5-(1-Bromovinyl)-2-methylpyridine

5-(1-Bromovinyl)-2-methylpyridine

Cat. No.: B13682809
M. Wt: 198.06 g/mol
InChI Key: CIKLVYPSRLUIFT-UHFFFAOYSA-N
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Description

5-(1-Bromovinyl)-2-methylpyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a bromovinyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Bromovinyl)-2-methylpyridine typically involves the bromination of 2-methylpyridine followed by the introduction of a vinyl group. One common method involves the reaction of 2-methylpyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator to form the brominated intermediate. This intermediate is then subjected to a Heck reaction with a suitable vinyl precursor to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(1-Bromovinyl)-2-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The vinyl group can be reduced to form ethyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

Major Products Formed

    Substitution Reactions: Products include 5-(1-azidovinyl)-2-methylpyridine, 5-(1-thiovinyl)-2-methylpyridine, and 5-(1-methoxyvinyl)-2-methylpyridine.

    Oxidation Reactions: Products include 5-(1-formylvinyl)-2-methylpyridine and 5-(1-carboxyvinyl)-2-methylpyridine.

    Reduction Reactions: Products include 5-(1-ethyl)-2-methylpyridine.

Scientific Research Applications

5-(1-Bromovinyl)-2-methylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(1-Bromovinyl)-2-methylpyridine involves its interaction with specific molecular targets. The bromovinyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with biological macromolecules. This interaction can disrupt normal cellular processes, resulting in antimicrobial or anticancer effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

    5-(1-Bromovinyl)-2-methylpyridine: Characterized by a bromovinyl group attached to the pyridine ring.

    5-(1-Chlorovinyl)-2-methylpyridine: Similar structure but with a chlorine atom instead of bromine.

    5-(1-Iodovinyl)-2-methylpyridine: Similar structure but with an iodine atom instead of bromine.

Uniqueness

This compound is unique due to the presence of the bromovinyl group, which imparts distinct reactivity compared to its chloro and iodo counterparts. The bromine atom is more reactive in substitution reactions, making this compound a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C8H8BrN

Molecular Weight

198.06 g/mol

IUPAC Name

5-(1-bromoethenyl)-2-methylpyridine

InChI

InChI=1S/C8H8BrN/c1-6-3-4-8(5-10-6)7(2)9/h3-5H,2H2,1H3

InChI Key

CIKLVYPSRLUIFT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C(=C)Br

Origin of Product

United States

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